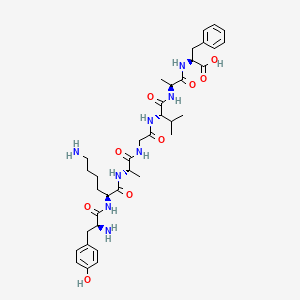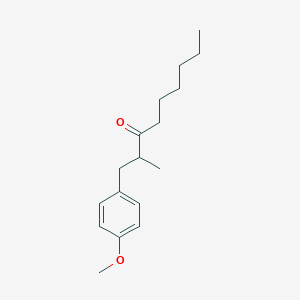![molecular formula C21H15NO4 B12591002 Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- CAS No. 650636-49-0](/img/structure/B12591002.png)
Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities, including antibacterial, genotoxic, and anticancer properties . The unique structure of this compound, which includes a naphtho[2,1-b]furan moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- involves several steps. One common method includes the condensation of 2-acetylnaphtho[2,1-b]furan with phenylhydrazine to form 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. This intermediate is then subjected to Vilsmeier formylation to yield 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde. Further reactions with C- and N-nucleophiles produce various derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Common substitution reactions involve halogenation, nitration, and sulfonation.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antibacterial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and anticancer effects. The compound’s structure allows it to interact with DNA and proteins, affecting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds include other naphthofuran derivatives such as:
- Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan
- 1,3,4-thiadiazol-2-yl acetamide derivatives
These compounds share similar biological activities but differ in their specific chemical structures and properties. Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- is unique due to its specific substitution pattern and the presence of the hydroxybenzoyl group, which contributes to its distinct biological activities .
Properties
CAS No. |
650636-49-0 |
|---|---|
Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[2-(4-hydroxybenzoyl)benzo[e][1]benzofuran-1-yl]acetamide |
InChI |
InChI=1S/C21H15NO4/c1-12(23)22-19-18-16-5-3-2-4-13(16)8-11-17(18)26-21(19)20(25)14-6-9-15(24)10-7-14/h2-11,24H,1H3,(H,22,23) |
InChI Key |
IFPLBBXSCWRLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)


![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)


![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)


![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)




